PZ-2891 is a pantazine, a novel class of orally bioavailable PanK modulators []. This drug-like molecule functions as a chemical probe for investigating the role of coenzyme A (CoA) biosynthesis in various biological processes []. PZ-2891 exhibits nanomolar binding affinity for PANK3, a specific isoform of PanK [].
While the precise molecular structure of PZ-2891 is not detailed in the provided abstracts, one abstract mentions that X-ray crystallography has been used to study the PZ-2891-PANK3 complex []. This suggests that the three-dimensional structure of PZ-2891, or at least its binding conformation with PANK3, has been determined.
PZ-2891 functions as an allosteric activator of PANK3, the enzyme that catalyzes the first committed step in CoA biosynthesis []. It binds to the pantothenate substrate site of the PANK3-ATP-Mg2+ complex and induces a conformational change that extends across the enzyme dimer interface []. This allosteric interaction locks one PANK3 protomer in an active conformation resistant to feedback inhibition by acetyl-CoA, while simultaneously inactivating the other protomer to which it is directly bound []. Consequently, PZ-2891 increases intracellular CoA levels in a pantothenate-dependent manner [].
PZ-2891 has been used to investigate the role of the mosquito CoA biosynthesis pathway in the development of malaria parasites []. By increasing midgut CoA levels in Anopheles stephensi mosquitoes, PZ-2891 significantly reduced infection success for both Plasmodium falciparum and Plasmodium yoelii yoelii 17XNL, suggesting the potential of targeting mosquito PanK for malaria control [].
Research has shown that PZ-2891 can potentiate the activity of antifungal drugs in fungi by inhibiting fungal Acetyl-CoA synthase activity []. This finding suggests that the CoA biosynthesis pathway could be targeted to enhance the efficacy of existing antifungal therapies [].
PZ-2891 is being investigated as a potential therapeutic approach for pantothenate kinase-associated neurodegeneration (PKAN), a neurodegenerative disorder characterized by iron accumulation in the brain []. By increasing CoA levels, PZ-2891 aims to address the underlying metabolic deficiency caused by mutations in the PANK2 gene [].
PZ-2891, along with its inactive analogs, are being developed as a toolkit to manipulate CoA levels in cells and animals, allowing researchers to study the role of CoA concentration in various metabolic processes [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: